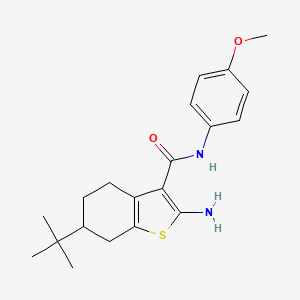![molecular formula C24H24N2O3S B2638831 N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide CAS No. 941961-09-7](/img/structure/B2638831.png)
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the use of benzenesulfonyl chloride , which is an organosulfur compound that reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols . The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a benzenesulfonyl group attached to a 3,4-dihydro-2H-quinolin-6-yl group, further attached to a 3,5-dimethylbenzamide group. Unfortunately, detailed structural analysis information is not available in the retrieved data.
Chemical Reactions Analysis
Benzosultams, a subclass of bicyclic sulfonamides, are found in numerous biologically active compounds, pharmaceuticals, as well as agricultural agents . They exhibit a wide spectrum of promising bioactivities, such as antibacterial, antidiabetic, anticancer, and vitro HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitory activities . Various transformations have been developed, such as dipolar cycloaddition, nucleophilic addition, transition metal-catalyzed C–H activation/annulation, Corey–Bakshi–Shibata reduction, and Aza-Darzens condensation .
Scientific Research Applications
Chemical Synthesis and Probes Development
A significant application of benzenesulfonyl-quinoline derivatives lies in the design and synthesis of fluorescent probes for bioimaging and detection of metal ions. For instance, a study highlighted the development of a fluorescent probe for Zn2+ ions, utilizing the benzenesulfonyl-quinoline structure for enhanced sensitivity and cell-membrane permeability, suggesting potential in bioimaging and cellular studies (Ohshima et al., 2010). This research underscores the chemical versatility of benzenesulfonyl-quinoline derivatives in crafting compounds with specific fluorescent properties for metal ion detection.
Antimicrobial and Anticancer Activities
Benzenesulfonyl-quinoline derivatives have also been explored for their antimicrobial properties. A study synthesized quinoline clubbed with sulfonamide moiety, aiming at developing antimicrobial agents. These compounds displayed significant activity against Gram-positive bacteria, indicating their potential in creating new antimicrobial treatments (Biointerface Research in Applied Chemistry, 2019). Additionally, another research effort synthesized novel quinoline derivatives as potential anticancer and radioprotective agents, demonstrating the therapeutic applications of these compounds (Ghorab et al., 2008).
Molecular Characterization and Analysis
Further studies have focused on the synthesis and molecular characterization of benzenesulfonyl-quinoline derivatives, providing insights into their structural properties and potential applications in various domains, including pharmaceuticals. For example, the synthesis of N-acylhydrazones from benzenesulfonyl-quinoline derivatives has been reported, highlighting their structural interpretation through NMR experiments and suggesting the potential for diverse chemical applications (Munir et al., 2021).
Future Directions
The future directions of research involving this compound could involve exploring its potential uses in various fields of research and industry. Given the significant functions of benzosultams in organic and medicinal chemistry, great efforts have been made to develop novel catalytic systems for the efficient construction of benzosultam motifs . This could potentially open up new avenues for the application of “N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide” in the future.
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3S/c1-17-13-18(2)15-20(14-17)24(27)25-21-10-11-23-19(16-21)7-6-12-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-11,13-16H,6-7,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBJCVOMSQERBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

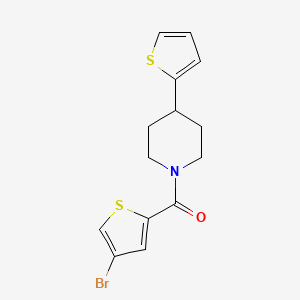
![2-(4-Ethoxyphenyl)-5-(2-methylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2638749.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2638751.png)
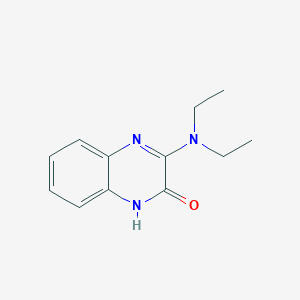
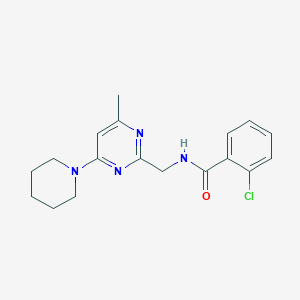
![(3Ar,7aS)-5-methyl-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine](/img/structure/B2638758.png)
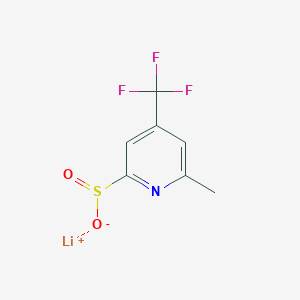
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2638761.png)
![6-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2638764.png)
![3-methoxy-N-[4-(morpholin-4-yl)phenyl]benzamide](/img/structure/B2638765.png)
![1-[1-(4-Methylpyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2638766.png)
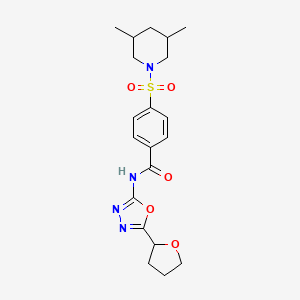
![N-(2-bromophenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2638768.png)
